molecular formula C7H8Cl2N2 B2964682 3,6-Dichloro-4-isopropylpyridazine CAS No. 107228-51-3

3,6-Dichloro-4-isopropylpyridazine

Cat. No.: B2964682
CAS No.: 107228-51-3
M. Wt: 191.06
InChI Key: JRZDBBCBIQEJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4-isopropylpyridazine is a heterocyclic compound with the molecular formula C7H8Cl2N2. It is characterized by a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions and an isopropyl group at the 4 position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,6-Dichloro-4-isopropylpyridazine involves the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of silver nitrate and trifluoroacetic acid. The reaction is carried out in water at 70°C, followed by extraction with hexane and purification using column chromatography. Another method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-isopropylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminopyridazine derivative.

Scientific Research Applications

3,6-Dichloro-4-isopropylpyridazine is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs with potential anticonvulsive and blood pressure-lowering properties.

    Agrochemicals: It is used in the production of pesticides and herbicides.

    Material Science: The compound is explored for its potential use in creating functionalized materials through regioselective bond-forming reactions.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-isopropylpyridazine is not well-documented. its derivatives have been studied for their biological activities. For example, certain derivatives exhibit anticonvulsive properties by modulating neurotransmitter pathways. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Lacks the isopropyl group at the 4 position.

    4-Isopropylpyridazine: Lacks the chlorine atoms at the 3 and 6 positions.

    3,6-Dichloro-4-methylpyridazine: Similar structure but with a methyl group instead of an isopropyl group at the 4 position.

Uniqueness

3,6-Dichloro-4-isopropylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

3,6-dichloro-4-propan-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZDBBCBIQEJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3,6-dichloropyridazine (22.5 g, 0.15 mol) in acetonitrile (35 mL), tetramethylene sulfone (107 mL) and water (245 mL) at room temperature was treated with isobutyric acid (14 mL, 0.151 mol) followed by silver nitrate (13 g, 0.075 mol). The reaction mixture was heated to 55° C. A solution of concentrated sulfuric acid (24 mL) in water (75 mL) was added in one portion followed by the dropwise addition over 35 min of a solution of ammonium persulfate (51.5 g, 0.22 mol) in water (75 mL). The reaction mixture was heated to 70° C. for 20 min and then cooled to room temperature and stirred for 24 h. At this time, the reaction was cooled to 0° C. and 28-30% ammonium hydroxide (100 mL) was added slowly dropwise to bring the reaction to pH=8. The reaction was diluted with water (500 mL) and was filtered over celite and washed well with ethyl acetate (500 mL). The water layer and the organic layer were separated. The organic layer was saved. The aqueous layer was extracted with ethyl acetate (2×500 mL). The combined organics were washed with water (1×400 mL) and a saturated aqueous sodium chloride solution (1×400 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. The resulting oil was purified by column chromatography using silica gel eluted with petroleum ether followed by 10% ethyl acetate in petroleum ether to afford 3,6-dichloro-4-isopropyl pyridazine (7) (19.26 g, 67%) as an oil; (+)-HRMS m/z calcd for C7H8Cl2N2 (M+) 190.0065, found 190.0059. Molecular Weight=191.0612; Exact Mass=190.0065
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
catalyst
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
107 mL
Type
solvent
Reaction Step Three
Name
Quantity
245 mL
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
ammonium persulfate
Quantity
51.5 g
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Fifty g. of 3,6-dichloropyridazine was slurried in 500 ml. of water with 28.5 g. of silver nitrate and 66.5 g. of isobutyric acid at 50°. Five hundred ml. of water and 98.6 g. of sulfuric acid were added, and the mixture was heated to 60°. To it was added 228 g. of ammonium persulfate, dissolved in 500 ml. of water. The mixture warmed to 75° as the persulfate was slowly added, and after the addition the mixture was cooled to 10° and ice was added to it. The pH was then adjusted to 9-10 with ammonium hydroxide, and the mixture was extracted three times with 400 ml. portions of diethyl ether. The organic layers were combined and washed twice with 400 ml. portions of 0.5N sodium hydroxide. The organic layer was then washed with brine, dried over magnesium sulfate, and evaporated under vacuum to obtain 52 g. of impure product. It was chromatographed by high performance liquid chromatography, eluting with 5:1 hexane:ethyl acetate, and the desired product was obtained as an oil, amounting to 25 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.